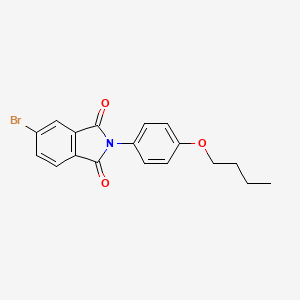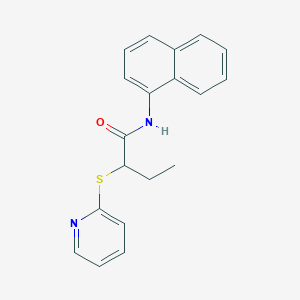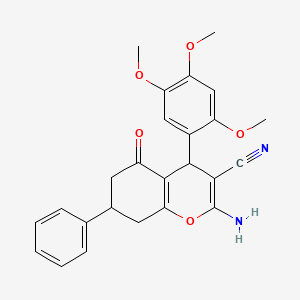
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(tetrahydro-2-furanylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, providing efficient pathways to generate complex molecules. For example, a method reported for the synthesis of 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides, which share a structural motif with the compound of interest, utilizes a five-component condensation reaction. This reaction combines benzene-1,2-diamine, Meldrum's acid, aldehydes, isocyanides, and water in dichloromethane at room temperature, indicating the potential for similarly complex synthesis pathways for our compound of interest (Akbarzadeh et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds can be characterized by techniques such as NMR, H RMS, and X-ray crystallography. For instance, a structurally related compound was analyzed using H-1-NMR, C-13-NMR, and single-crystal X-ray diffraction, revealing detailed insights into its molecular configuration and solid-state structure. This underscores the importance of advanced analytical methods in understanding the molecular intricacies of our compound (Hu Jingqian et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving the compound highlight its reactivity and potential for further chemical modifications. Studies on similar molecules showcase various reactions, such as cyclization and condensation, which can influence the compound's functional capabilities and applicability in different chemical contexts (Savchenko et al., 2020).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of chemical compounds under different conditions. The physical form can significantly impact the compound's utility in practical applications. Research on related compounds provides insights into how crystallography and solubility studies can inform the development and use of our compound of interest (Subhadramma et al., 2015).
Chemical Properties Analysis
Chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are fundamental aspects that determine the compound's applications in synthesis and industry. For example, the study of related compounds' reactivity and stability under different conditions offers valuable insights into optimizing conditions for desired reactions and product yields (Gouda et al., 2022).
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13(16-8-10-4-3-7-21-10)9-17-14(19)11-5-1-2-6-12(11)15(17)20/h1-2,5-6,10H,3-4,7-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBCSTGEWOLDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-furylmethyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5235792.png)
![2-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5235804.png)
![5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5235806.png)
![(5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2-furyl)methanol](/img/structure/B5235811.png)
![N-(2,3-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5235814.png)
![6-{[(4-iodophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5235820.png)
![2-methoxy-N-methyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5235835.png)

![1-[3-(3,5-dimethylphenoxy)propyl]piperidine](/img/structure/B5235844.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5235851.png)

